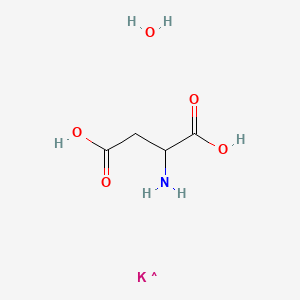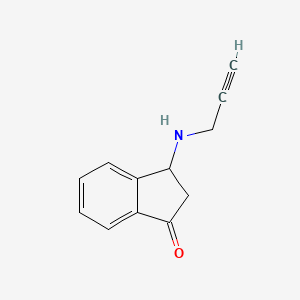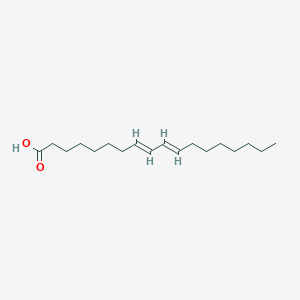
Vicriviroc (Malate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vicriviroc (Malate) is a pyrimidine-based compound that functions as a CCR5 entry inhibitor of HIV-1. It was developed by the pharmaceutical company Schering-Plough and is known for its potential in managing HIV-1 by preventing viral entry into cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Vicriviroc (Malate) is synthesized through a series of chemical reactions involving piperazine and pyrimidine derivatives. The synthetic route typically involves the following steps:
Formation of the Piperazine Derivative: This involves the reaction of piperazine with various substituents to form the desired piperazine derivative.
Formation of the Pyrimidine Derivative: This involves the reaction of pyrimidine with various substituents to form the desired pyrimidine derivative.
Coupling Reaction: The piperazine and pyrimidine derivatives are then coupled together under specific reaction conditions to form Vicriviroc (Malate).
Industrial Production Methods
The industrial production of Vicriviroc (Malate) involves scaling up the synthetic route described above. This typically involves optimizing reaction conditions to ensure high yield and purity of the final product. The process may also involve purification steps such as crystallization and chromatography to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Vicriviroc (Malate) undergoes various types of chemical reactions, including:
Oxidation: This involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving Vicriviroc (Malate) include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve specific temperatures, pressures, and solvents to ensure the desired reaction occurs efficiently.
Major Products Formed
The major products formed from the reactions involving Vicriviroc (Malate) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of Vicriviroc (Malate), while reduction reactions may produce reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Vicriviroc (Malate) has several scientific research applications, including:
Chemistry: It is used as a model compound in studies involving CCR5 inhibitors and their interactions with various receptors.
Biology: It is used in studies involving the inhibition of HIV-1 entry into cells and the mechanisms of viral entry.
Medicine: It is being investigated for its potential use in the treatment of HIV-1 and other viral infections.
Industry: It is used in the development of new antiviral drugs and therapies
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Maraviroc: Another CCR5 antagonist used in the treatment of HIV-1.
SCH-C (SCH-351125): A compound similar to Vicriviroc (Malate) with a different binding affinity to CCR5.
Uniqueness
Vicriviroc (Malate) is unique in its high binding affinity to CCR5 and its ability to inhibit a broad spectrum of HIV-1 isolates, including drug-resistant viruses. It also has a reduced potential for cardiac effects compared to similar compounds .
Eigenschaften
IUPAC Name |
(4,6-dimethylpyrimidin-5-yl)-[4-[4-[2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;2-hydroxybutanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38F3N5O2.C4H6O5/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3;5-2(4(8)9)1-3(6)7/h6-9,18-19,24H,10-17H2,1-5H3;2,5H,1H2,(H,6,7)(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJIGHNTROUVLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(C(C(=O)O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44F3N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[17-[(6,9-Difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl)disulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12321514.png)





![N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12321552.png)
![2-[bis(carboxylatomethyl)amino]-6-[[4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoyl]amino]hexanoate;hydron;nickel(3+);dihydrate](/img/structure/B12321554.png)
